Cas no 352431-23-3 (p-Toluidine-d9)
p-Toluidine-d9 Chemical and Physical Properties
Names and Identifiers
-
- Benzen-2,3,5,6-d4-amine-d2,4-(methyl-d3)- (9CI)
- P-TOLUIDINE-D9
- 352431-23-3
- N,N,2,3,5,6-hexadeuterio-4-(trideuteriomethyl)aniline
- SCHEMBL2475941
- D99471
- p-Toluidine-d9
-
- Inchi: 1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2
- InChI Key: RZXMPPFPUUCRFN-LLZDZVHOSA-N
- SMILES: N([2H])([2H])C1C([2H])=C([2H])C(C([2H])([2H])[2H])=C([2H])C=1[2H]
Computed Properties
- Exact Mass: 116.13
- Monoisotopic Mass: 116.13
- Isotope Atom Count: 9
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 62.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 26A^2
p-Toluidine-d9 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T536211-10mg |
p-Toluidine-d9 |
352431-23-3 | 10mg |
$ 64.00 | 2023-09-05 | ||
| TRC | T536211-50mg |
p-Toluidine-d9 |
352431-23-3 | 50mg |
$81.00 | 2023-05-17 | ||
| TRC | T536211-100mg |
p-Toluidine-d9 |
352431-23-3 | 100mg |
$115.00 | 2023-05-17 |
p-Toluidine-d9 Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on p-Toluidine-d9
p-Toluidine-d9 (CAS No. 352431-23-3): A Comprehensive Overview
p-Toluidine-d9 (CAS No. 352431-23-3) is a deuterated derivative of p-toluidine, a compound widely used in various scientific and industrial applications. The introduction of deuterium atoms in the molecular structure imparts unique properties that make p-Toluidine-d9 particularly valuable in research and development, especially in the fields of chemistry, biology, and pharmaceuticals.
The chemical formula of p-Toluidine-d9 is C7H10D9N, which indicates the presence of nine deuterium atoms. This deuterated form is often used as a stable isotope label in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to enhance the resolution and accuracy of analytical techniques. The deuterium atoms provide a distinct signal that can be easily distinguished from hydrogen atoms, making it an invaluable tool for studying complex molecular structures and reactions.
In recent years, the use of deuterated compounds like p-Toluidine-d9 has gained significant attention in the pharmaceutical industry. Deuteration can alter the metabolic pathways of drugs, potentially leading to improved pharmacokinetic properties such as increased half-life and reduced toxicity. This has opened new avenues for drug development, particularly in the design of prodrugs and metabolically stable analogs.
A study published in the Journal of Medicinal Chemistry highlighted the role of deuterated compounds in enhancing the stability and efficacy of certain drugs. The researchers found that deuterium substitution at specific positions in drug molecules could significantly reduce their metabolic degradation, thereby extending their therapeutic window. This finding has important implications for the development of more effective and safer medications.
In addition to its applications in drug development, p-Toluidine-d9 is also used in synthetic chemistry as a building block for the preparation of various organic compounds. Its unique electronic and steric properties make it a versatile reagent in organic synthesis, particularly in reactions involving aromatic substitution and coupling processes. The deuterium atoms can serve as internal standards for monitoring reaction progress and product purity.
The synthesis of p-Toluidine-d9 typically involves the deuteration of p-toluidine using deuterium gas or a deuterated solvent. The process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in deuteration techniques have made it possible to produce high-quality deuterated compounds with greater efficiency and lower costs, making them more accessible to researchers and industries.
In the context of environmental studies, deuterated compounds like p-Toluidine-d9 are used to trace the fate and behavior of organic pollutants in environmental systems. By labeling pollutants with deuterium, scientists can track their movement through soil, water, and air with greater precision. This information is crucial for understanding the environmental impact of pollutants and developing effective remediation strategies.
The safety profile of p-Toluidine-d9 is generally similar to that of its non-deuterated counterpart, p-toluidine. However, due to its stable isotope nature, it does not pose additional health or environmental risks associated with radioisotopes. Nonetheless, proper handling and storage practices should be followed to ensure safety in laboratory settings.
In conclusion, p-Toluidine-d9 (CAS No. 352431-23-3) is a valuable compound with a wide range of applications in scientific research and industrial processes. Its unique properties make it an essential tool for NMR spectroscopy, mass spectrometry, drug development, synthetic chemistry, and environmental studies. As research continues to advance, the importance of deuterated compounds like p-Toluidine-d9 is likely to grow, contributing to new discoveries and innovations in various fields.
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